molecular formula C24H29FO6 B12096208 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one

Cat. No.: B12096208
M. Wt: 432.5 g/mol
InChI Key: JWPZLQJLMNKVAZ-UHFFFAOYSA-N
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Description

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one is a complex organic compound known for its unique structural features and significant biological activities. This compound is a derivative of triamcinolone, a synthetic glucocorticoid used in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one involves multiple steps, starting from basic steroidal precursors. The key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogenation or alkylation at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

Scientific Research Applications

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one has several scientific research applications:

    Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one involves binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The compound interacts with specific molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Triamcinolone: A parent compound with similar glucocorticoid activity.

    Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects.

    Prednisolone: A commonly used glucocorticoid with a different structural framework.

Uniqueness

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one is unique due to its specific fluorination and hydroxylation patterns, which confer distinct biological properties and therapeutic potential compared to other glucocorticoids.

Properties

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3

InChI Key

JWPZLQJLMNKVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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